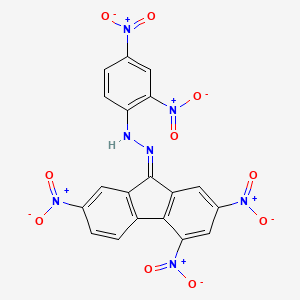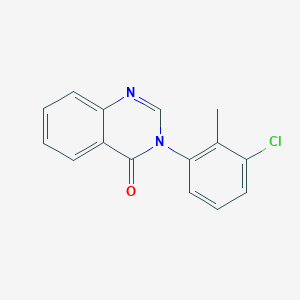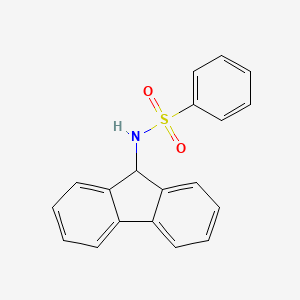![molecular formula C16H18O4 B5768213 4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as methoxyeticyclidine (MEC), is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. MEC has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.
作用機序
MEC acts as an NMDA receptor antagonist by blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. The decrease in the release of these neurotransmitters is thought to be responsible for the antidepressant and anxiolytic effects of MEC.
Biochemical and Physiological Effects:
MEC has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MEC has also been found to increase the density of dendritic spines, which are structures that are involved in the transmission of signals between neurons. These effects suggest that MEC may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MEC in lab experiments is that it is a relatively novel compound, which means that there is still much to be discovered about its mechanism of action and potential therapeutic applications. However, one limitation of using MEC in lab experiments is that it is a psychoactive substance, which means that it may have potential safety concerns.
将来の方向性
There are a number of future directions for the study of MEC. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate the safety and toxicity of MEC, as well as its potential for abuse.
合成法
The synthesis of MEC involves the reaction of 4-ethoxy-3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide and acetic acid. The resulting product is then reduced using lithium aluminum hydride to yield MEC. The purity and yield of MEC can be improved through recrystallization and chromatography techniques.
科学的研究の応用
MEC has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit N-methyl-D-aspartate (NMDA) receptor antagonism, which is a mechanism of action that is similar to that of ketamine. NMDA receptor antagonists have been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
4-ethoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-19-15-13(18-2)9-8-11-10-6-4-5-7-12(10)16(17)20-14(11)15/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKPRWATISQZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)



![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)
